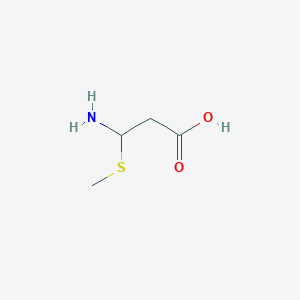Propanoic acid, 3-amino-3-(methylthio)-
CAS No.: 824424-68-2
Cat. No.: VC19032075
Molecular Formula: C4H9NO2S
Molecular Weight: 135.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 824424-68-2 |
|---|---|
| Molecular Formula | C4H9NO2S |
| Molecular Weight | 135.19 g/mol |
| IUPAC Name | 3-amino-3-methylsulfanylpropanoic acid |
| Standard InChI | InChI=1S/C4H9NO2S/c1-8-3(5)2-4(6)7/h3H,2,5H2,1H3,(H,6,7) |
| Standard InChI Key | HXFAIJGVPHVXHO-UHFFFAOYSA-N |
| Canonical SMILES | CSC(CC(=O)O)N |
Introduction
Chemical Identification and Structural Analysis
Molecular and Structural Characteristics
Propanoic acid, 3-amino-3-(methylthio)-, also known as 3-methylsulfanyl-β-alanine, belongs to the class of β-amino acids. Its IUPAC name, 3-methylsulfanyl-β-alanine, reflects the substitution pattern: a methylthio group at the β-carbon relative to the carboxylic acid moiety . The molecular structure (Fig. 1) features:
-
Carboxylic acid group (–COOH) at position 1.
-
Amino group (–NH2) and methylthio group (–SCH3) at position 3.
Molecular Formula: C4H9NO2S
Molecular Weight: 135.19 g/mol .
CAS Registry Number: 824424-68-2 .
The compound’s 3D conformation, as depicted in PubChem’s computed model, shows a bent geometry due to steric interactions between the methylthio and amino groups . This spatial arrangement influences its reactivity and solubility.
Spectroscopic and Physicochemical Properties
The NIST WebBook entry for the related compound 3-(methylthio)propanoic acid (CAS 646-01-5) provides insights into spectral characteristics, though differences arise due to the absence of the amino group in this analog . Key data include:
-
Mass Spectrum (EI): Dominant fragments at m/z 120 (M+), 75 (CH2=SCH3+), and 61 (COOH+) .
-
Solubility: High solubility in polar solvents like DMSO (≥250 mg/mL) and water (25 mg/mL) .
For the amino-substituted derivative, computational models predict a pKa of ~2.1 (carboxylic acid) and ~9.8 (amino group), enabling zwitterionic behavior in physiological conditions.
Synthesis and Industrial Production
Synthetic Pathways
The synthesis of 3-amino-3-(methylthio)propanoic acid remains underexplored, but analogous methods for β-amino acids provide a framework:
Enzymatic Resolution
Racemic β-amino acids can be resolved using lipases or esterases to yield enantiopure forms. A patent (WO2004043905A1) describes the use of Streptomyces lincolnensis peroxidases to oxidize methionine derivatives, yielding 3-methylthiopropionic acid intermediates . Adaptation of this pathway could involve amination steps to introduce the amino group.
Chemical Synthesis
A plausible route involves:
-
Methionine Degradation: Oxidative decarboxylation of methionine produces 3-methylthiopropionic acid .
-
Amination: Direct amination via Hoffman or Curtius reactions introduces the amino group.
Reaction conditions (e.g., 50–120°C, acidic/basic catalysts) are critical to avoid side reactions .
Biological and Biochemical Roles
Metabolic Pathways
3-Amino-3-(methylthio)propanoic acid is implicated in methionine catabolism. In Streptomyces lincolnensis, methionine undergoes oxidative decarboxylation to form 3-methylthiopropionic acid, a precursor to antifungal agents . The amino-substituted variant may arise via transamination or microbial biosynthesis, though direct evidence is limited.
Antifungal and Antimicrobial Activity
Studies on 3-methylthiopropionic acid (HY-101401) demonstrate dose-dependent inhibition of Fusarium oxysporum, a plant pathogen . The amino group in 3-amino-3-(methylthio)propanoic acid likely enhances bioavailability and target binding, though specific assays are pending.
Industrial and Pharmaceutical Applications
Agricultural Uses
As a methionine metabolite, this compound could serve as a:
-
Plant Growth Regulator: Inhibits root elongation in weeds at >12 mg/mL .
-
Antifungal Agent: Suppresses fungal hyphae formation in crops.
Pharmaceutical Development
-
Drug Delivery: Sustained-release formulations (e.g., microgranules) could mitigate rapid clearance, as seen in β-alanine studies .
-
Anticancer Agents: Structural analogs show promise in differentiating cancer cells .
Future Research Directions
-
Synthetic Optimization: Develop enantioselective routes for large-scale production.
-
Mechanistic Studies: Elucidate molecular targets in fungal and cancer cells.
-
Clinical Trials: Assess safety and efficacy in preclinical models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume